molecular formula C23H25FN2O2S2 B2982127 N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE CAS No. 381711-51-9

N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Cat. No.: B2982127
CAS No.: 381711-51-9
M. Wt: 444.58
InChI Key: XVILZYVACIYEDE-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a fluorophenyl group, and a thiazolidinone ring

Preparation Methods

The synthesis of N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Adamantane Moiety: The adamantane group is attached through a nucleophilic substitution reaction, often using adamantyl halides or adamantylamines as starting materials.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features and biological activity.

    Materials Science: Its rigid adamantane core and functional groups make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as proteases or kinases, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It may interfere with signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to the modulation of cell proliferation, apoptosis, and other cellular functions.

    Binding Interactions: The adamantane moiety provides a hydrophobic interaction with target proteins, while the fluorophenyl and thiazolidinone groups contribute to specific binding through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

N-(ADAMANTAN-1-YL)-3-[(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(1-adamantyl)-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2S2/c24-18-4-2-1-3-17(18)10-19-21(28)26(22(29)30-19)6-5-20(27)25-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,10,14-16H,5-9,11-13H2,(H,25,27)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILZYVACIYEDE-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CC=C5F)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CC=C5F)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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